Thr-Ala

Übersicht

Beschreibung

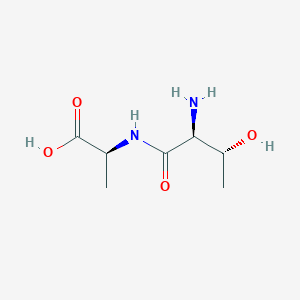

“Thr-Ala” refers to a dipeptide composed of the amino acids threonine (Thr) and alanine (Ala). It’s often studied in the context of a polymorphism in the type 2 deiodinase gene, which causes the substitution of threonine with alanine (p.Thr92Ala) at the protein level .

Molecular Structure Analysis

The molecular structure of “this compound” involves the specific arrangement of atoms in the threonine and alanine amino acids. The Thr92Ala polymorphism results in an altered molecular structure, leading to an accumulation of the protein in trans-Golgi and impaired catalytic activity .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular formula, average mass, and mono-isotopic mass. It also includes properties such as the number of hydrogen bond acceptors and donors, freely rotating bonds, and polar surface area .

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties and Therapeutic Uses

α-Lipoic acid (ALA), also known as thioctic acid, is an organosulfur component found in plants, animals, and humans. Its primary characteristic is its potent antioxidant potential. ALA has been utilized in various therapeutic contexts, notably in the treatment of diabetic polyneuropathy-associated pain and paresthesia. Its presence in mitochondria as a cofactor for pyruvate dehydrogenase and α-ketoglutarate dehydrogenase complexes is critical in energy metabolism (Salehi et al., 2019).

Role in Central Nervous System Disorders

Thioctic acid has shown promise as a therapeutic agent in preventing and treating various pathologies related to an imbalance in the oxidoreductive status. Its potential to mitigate oxidative stress plays a significant role in addressing neurological disorders, particularly peripheral neuropathy characterized by chronic pain syndromes. Studies have documented the occurrence of microanatomical changes in the central nervous system as a result of peripheral nerve damage, which can be countered by antioxidant treatment, with (R+)-thioctic acid being the most effective (Innocent et al., 2011).

Efficacy in Burning Mouth Syndrome

ALA has been investigated for its efficacy in the treatment of Burning Mouth Syndrome (BMS). In clinical studies, it has shown significant improvements in the symptomatology of BMS, with up to two-thirds of patients receiving alpha-lipoic acid observing notable benefits (Femiano et al., 2008).

Wirkmechanismus

- A1 receptors are coupled to K+ channels in supraventricular tissue . These receptors play a crucial role in modulating cardiac activity.

Target of Action

Biochemical Pathways

Safety and Hazards

Biochemische Analyse

Biochemical Properties

The biochemical properties of Thr-Ala are largely determined by the characteristics of its constituent amino acids, threonine and alanine. Threonine, a polar and uncharged amino acid, is involved in protein stabilization due to the interaction of its hydroxyl side chain with other polar and charged side chains within a protein . Alanine, a nonpolar amino acid, contributes to the hydrophobic core of proteins

Cellular Effects

They can serve as building blocks for protein synthesis, modulate cell signaling pathways, and influence gene expression

Molecular Mechanism

The molecular mechanism of action of H-THR-ALA-OH is not well-understood. It is likely that its effects are mediated through its constituent amino acids, threonine and alanine. These amino acids can participate in various biochemical reactions, including protein synthesis and metabolism

Metabolic Pathways

The metabolic pathways involving H-THR-ALA-OH are not well-characterized. As a dipeptide composed of threonine and alanine, it is likely involved in amino acid metabolism

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O4/c1-3(7(12)13)9-6(11)5(8)4(2)10/h3-5,10H,8H2,1-2H3,(H,9,11)(H,12,13)/t3-,4+,5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPZKQTYZIVOJDV-LMVFSUKVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(C)C(=O)O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401315169 | |

| Record name | L-Threonyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401315169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Threonylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029054 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

56217-50-6 | |

| Record name | L-Threonyl-L-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56217-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Threonyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401315169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Threonylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029054 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

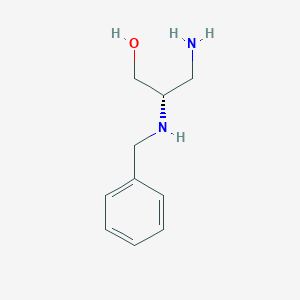

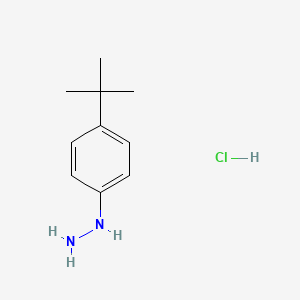

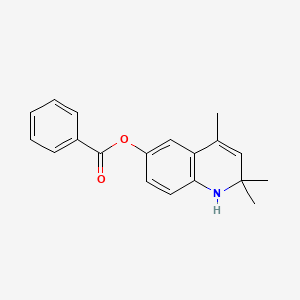

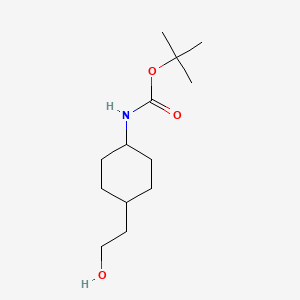

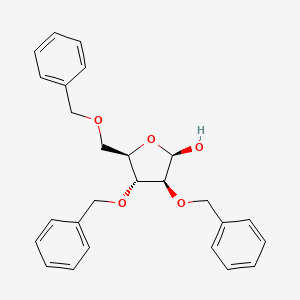

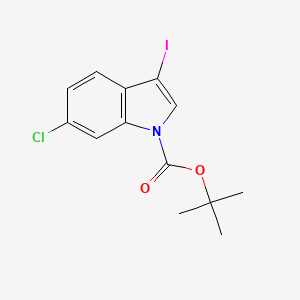

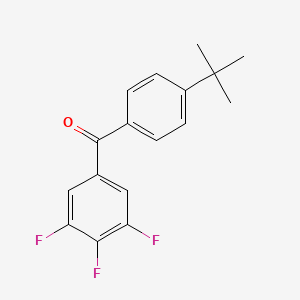

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine](/img/structure/B3024247.png)

![Spiro[isochroman-4,4'-piperidine]](/img/structure/B3024249.png)

![2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B3024262.png)

![(1S,6R)-tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B3024264.png)